3,4-Dihydroxyphenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dopamine Metabolite:

DOPAC is a well-established metabolite of the neurotransmitter dopamine. Dopamine plays a crucial role in various neurological functions, including movement, reward, and motivation. When dopamine is released in the brain, it can be metabolized through two main pathways, one involving the enzyme monoamine oxidase (MAO) and the other involving catechol-O-methyltransferase (COMT) .

MAO pathway

In this pathway, MAO first converts dopamine to DOPAC, followed by further degradation of DOPAC to homovanillic acid (HVA) by catechol-O-methyltransferase (COMT) .

COMT pathway

Alternatively, COMT can first convert dopamine to 3-methoxytyramine (3-MT), which is then metabolized to HVA by MAO .

Potential Biomarker for Neurodegenerative Disorders:

Due to its close association with dopamine, DOPAC has been investigated as a potential biomarker for various neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. These diseases are characterized by the loss of dopamine neurons and impaired dopamine function .

Parkinson's disease

Studies suggest that decreased levels of DOPAC in the cerebrospinal fluid (CSF) might be associated with the progression of Parkinson's disease . However, further research is needed to establish DOPAC as a definitive biomarker for Parkinson's disease diagnosis and prognosis.

Alzheimer's disease

While research on DOPAC as a biomarker in Alzheimer's disease is ongoing, the findings are not yet conclusive. Some studies suggest that DOPAC levels might be altered in Alzheimer's disease patients, but the specific pattern and its diagnostic significance remain unclear .

Other Areas of Research:

DOPAC is also being explored in other areas of scientific research, including:

Understanding the role of dopamine in various physiological processes

Studying DOPAC levels can help researchers understand the complex interplay between dopamine and different physiological functions, such as cognition, mood, and behavior.

Developing new therapeutic strategies for neurological disorders

By understanding how DOPAC levels are affected by different diseases and treatments, researchers can develop new therapeutic strategies that target dopamine metabolism and function.

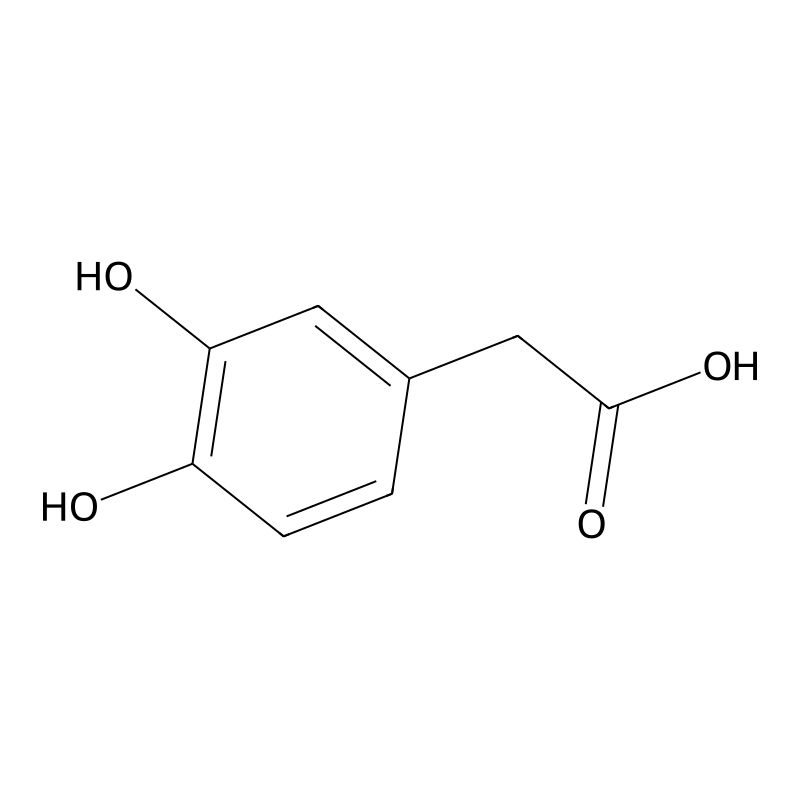

3,4-Dihydroxyphenylacetic acid is an organic compound with the molecular formula C8H8O4. It is classified as a dihydroxyphenylacetic acid and is a metabolite of the neurotransmitter dopamine. This compound is also known by several synonyms, including 3,4-dihydroxyphenylacetate and 3,4-dihydroxybenzeneacetic acid. Structurally, it features two hydroxyl groups attached to a phenyl ring and an acetic acid moiety, which contributes to its biological activity and reactivity in various chemical processes .

DOPAC itself does not exhibit significant neurotransmitter activity. However, its levels in the brain can reflect dopaminergic activity. Measuring DOPAC levels along with dopamine and HVA helps researchers understand the function and dysfunction of dopamine systems in the brain []. Reduced levels of DOPAC and dopamine, along with a relative increase in HVA, are observed in Parkinson's disease patients, suggesting a decline in dopaminergic function [].

- Oxidative Decarboxylation: Under physiological conditions, this compound can undergo rapid oxidative decarboxylation, leading to the formation of other metabolites. This reaction is influenced by pH and temperature and can be significant in metabolic pathways involving dopamine .

- Fluorescent Reaction: It exhibits strong fluorescence and can react with the terminal amino groups of proteins, which makes it useful in biochemical assays for protein labeling .

- Electrochemical Behavior: The compound can participate in electro

3,4-Dihydroxyphenylacetic acid has been shown to possess various biological activities:

- Neuroprotective Effects: As a metabolite of dopamine, it plays a role in neuroprotection. Studies have indicated that it can protect cells from acetaldehyde-induced cytotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

- Role as a Human Metabolite: It is recognized as a significant human metabolite involved in various physiological processes related to dopamine metabolism, which may impact mood regulation and cognitive functions .

The synthesis of 3,4-Dihydroxyphenylacetic acid can be achieved through several methods:

- From Dopamine: One common synthetic route involves the enzymatic conversion of dopamine through hydroxylation and subsequent reactions to yield 3,4-dihydroxyphenylacetic acid.

- Chemical Synthesis: Chemical methods may include the use of phenolic compounds and acetic acid under controlled conditions to facilitate the formation of the desired product through electrophilic aromatic substitution followed by hydrolysis .

3,4-Dihydroxyphenylacetic acid has various applications across different fields:

- Biochemical Research: It is used as a marker for studying dopamine metabolism and related neurological disorders.

- Pharmaceutical Industry: Its protective effects against neurotoxicity make it a candidate for further research into treatments for neurodegenerative diseases.

- Analytical Chemistry: Due to its fluorescent properties, it is employed in assays for protein interactions and metabolic studies .

Research on 3,4-Dihydroxyphenylacetic acid has highlighted its interactions with various biological systems:

- Microflora Interaction: It has been identified as a catabolite produced by colonic microflora from quercetin glycosides. This interaction suggests that dietary components may influence its levels and consequently affect health outcomes related to gut microbiota .

- Cellular Response Studies: Investigations have shown that this compound can modulate cellular responses to oxidative stress, indicating potential therapeutic roles in protecting against cellular damage .

Several compounds share structural or functional similarities with 3,4-Dihydroxyphenylacetic acid. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dihydroxyphenylacetate | Dihydroxy phenolic compound | Similar structure but different biological activities |

| Homovanillic Acid | Metabolite of dopamine | Precursor to 3,4-dihydroxyphenylacetic acid |

| Catechol | Simple dihydroxy phenol | Found in many natural sources; more reactive |

| Quercetin | Flavonoid | Source of 3,4-dihydroxyphenylacetic acid via metabolism |

The uniqueness of 3,4-Dihydroxyphenylacetic acid lies in its specific role as a dopamine metabolite and its distinct protective effects against neurotoxicity compared to other similar compounds. Its interactions within biological systems further distinguish it from other catechols and phenolic compounds.

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.98 (LogP)

0.98

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Metabolism Metabolites

3,4-dihydroxyphenylacetic acid is a known human metabolite of Cyanidin.

Wikipedia

Dates

Nitric oxide and dopamine metabolism converge via mitochondrial dysfunction in the mechanisms of neurodegeneration in Parkinson's disease

Carla Nunes, João LaranjinhaPMID: 33864752 DOI: 10.1016/j.abb.2021.108877

Abstract

The molecular mechanisms underlying the degeneration and neuronal death associated with Parkinson's disease (PD) are not clearly understood. Several pathways and models have been explored in an overwhelming number of studies. Overall, from these studies, mitochondrial dysfunction and nitroxidative stress have emerged as major contributors to degeneration of dopaminergic neurons in PD. In addition, an excessive or inappropriate production of nitric oxide (NO) and an abnormal metabolism of dopamine have been independently implicated in both processes. However, the participation of

NO in reactions with dopamine relevant to neurotoxicity strongly suggests that dopamine or its metabolites may be potential targets for

NO, affecting the physiological chemistry of both,

NO and dopamine. In this short review, we provide a critical and integrative appraisal of the nitric oxide-dopamine pathway we have previously suggested and that might be operative in PD. This pathway emphasizes a connection between abnormal dopamine and

NO metabolism, which may potentially converge in an integrated mechanism with toxic cellular outcomes. In particular, it encompasses the synergistic interaction of

NO with 3,4-dihydroxyphenylacetic acid (DOPAC), a major dopamine metabolite, leading to dopaminergic cell death via mechanisms that involve mitochondrial dysfunction, gluthathione depletion and nitroxidative stress.

A novel LC-MS/MS method for quantification of unstable endogenous 3,4-dihydroxyphenylacetaldehyde in rat brain after chemical derivatization

Feng Yang, Yi Li, Hong Pan, Kaili Wu, Yuanfu Lu, Fuguo ShiPMID: 33358301 DOI: 10.1016/j.jpba.2020.113822

Abstract

3,4-dihydroxyphenylacetaldehyde (DOPAL), a toxic intermediary metabolite of dopamine (DA), causes catecholaminergic neurodegeneration via covalent binding with functional proteins or other biomolecules. Accurate quantification of DOPAL is essential to investigate the etiological factors associated with DOPAL and the pathogenetic role of DOPAL in Parkinson's disease (PD). However, no validated quantitative methods are available. Quantification of DOPAL in biosample is challenging since it is a reactive endogenous aldehyde with poor ionization efficiency and chromatographic behavior in the LC-MS system. Here, a sensitive, simple, and robust UPLC-MS/MS method has been established and validated for the determination of DOPAL in rat brain tissue specimens. DOPAL was found to be unstable in biosample due to reactive aldehyde whereas it was stable in acidic condition. The analyte was stabilized by pH and temperature control during the sample preparation and derivatization. Then, a chemical derivatization method that can be readily performed in acidic conditions and at low temperature was employed using 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) to block the reactive aldehyde and improve the detection sensitivity (about 100-fold increase) and chromatographic retention. Bovine serum albumin was used as a surrogate matrix, which was validated by the parallelism assay and post-column infusion experiment. This method was fully validated and the lower limit of quantification (LLOQ) was 0.5 ng/mL. With the method, a significant increase of DOPAL level was found in striatum region of rats received 6-hydroxydopamine (6-OHDA) injection for 12 h, indicating DOPAL may play a pathogenic role in 6-OHDA-induced PD model.Depressive-like behaviors in mice with Imiquimod-induced psoriasis

Jianning Guo, Yu Liu, Xiaoyao Guo, Yujiao Meng, Cong Qi, Jingxia Zhao, Tingting Di, Lu Zhang, Xinwei Guo, Yazhuo Wang, Yan Wang, Ping LiPMID: 33242707 DOI: 10.1016/j.intimp.2020.107057

Abstract

Psoriasis is not only a chronic inflammatory skin disease but also a psychosomatic disorder. Depression is one of the most common associated diseases, which aggravates psoriatic skin lesions and affects the life quality of patients. Clinical experiments establish a correlation between psoriasis and depression; however, the mechanisms yet unclear because only a few related studies are available. Therefore, to investigate whether imiquimod-induced psoriasis-like mice showed depressive-like behavior, 5% imiquimod cream was smeared on the back of mice to induce psoriasis-like skin lesions for 8 days. Consequently, the psoriasis area and severity index (PASI) score, epidermal thickness, expression of Ki67 and CD3T lymphocyte, the content of IL-12p70, IL-17A, and IL-23 in skin lesions were increased. The psoriasis-like mice presented significant changes in body mass. The sugar water preference rate, the central area distance and area time, and the content of 3,4-dihydroxyphenylaceticacid (DOPAC) and noradrenaline (NE) in the prefrontal cortex, 5-hydroxytryptamine (5-HT), adrenaline (Ad), and DOPAC in the hippocampus, and Ad and γ-aminobutyric acid (GABA) in the hypothalamus of psoriasis-like mice were significantly decreased. The results showed that after the application of imiquimod, depressive-like behaviors appeared in psoriasis-like mice, and the secretion of related neurotransmitters was disordered. Thus, these mice could be used as animal models for studying psoriasis complicated with depression symptoms.

Screening of Human Gut Bacterial Culture Collection Identifies Species That Biotransform Quercetin into Metabolites with Anticancer Properties

Ranjini Sankaranarayanan, Prabhjot Kaur Sekhon, Achuthan Ambat, Julia Nelson, Davis Jose, G Jayarama Bhat, Joy ScariaPMID: 34208885 DOI: 10.3390/ijms22137045

Abstract

We previously demonstrated that flavonoid metabolites inhibit cancer cell proliferation through both CDK-dependent and -independent mechanisms. The existing evidence suggests that gut microbiota is capable of flavonoid biotransformation to generate bioactive metabolites including 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), 3,4-dihydroxybenzoic acid (3,4-DHBA), 3,4,5-trihyroxybenzoic acid (3,4,5-THBA) and 3,4-dihydroxyphenylacetic acid (DOPAC). In this study, we screened 94 human gut bacterial species for their ability to biotransform flavonoid quercetin into different metabolites. We demonstrated that five of these species were able to degrade quercetin including,

,

,

and

. Additional studies showed that

could generate 2,4,6-THBA and 3,4-DHBA from quercetin while

generates DOPAC. In addition to the differences in the metabolites produced, we also observed that the kinetics of quercetin degradation was different between

and

, suggesting that the pathways of degradation are likely different between these strains. Similar to the antiproliferative effects of 2,4,6-THBA and 3,4-DHBA demonstrated previously, DOPAC also inhibited colony formation ex vivo in the HCT-116 colon cancer cell line. Consistent with this, the bacterial culture supernatant of

also inhibited colony formation in this cell line. Thus, as

and

generate metabolites possessing antiproliferative activity, we suggest that these strains have the potential to be developed into probiotics to improve human gut health.

Structural Features and Toxicity of α-Synuclein Oligomers Grown in the Presence of DOPAC

Luana Palazzi, Benedetta Fongaro, Manuela Leri, Laura Acquasaliente, Massimo Stefani, Monica Bucciantini, Patrizia Polverino de LauretoPMID: 34199427 DOI: 10.3390/ijms22116008